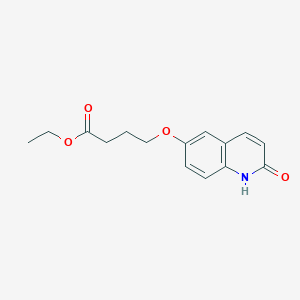

6-(3-Ethoxycarbonylpropoxy)carbostyril

Description

Properties

Molecular Formula |

C15H17NO4 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

ethyl 4-[(2-oxo-1H-quinolin-6-yl)oxy]butanoate |

InChI |

InChI=1S/C15H17NO4/c1-2-19-15(18)4-3-9-20-12-6-7-13-11(10-12)5-8-14(17)16-13/h5-8,10H,2-4,9H2,1H3,(H,16,17) |

InChI Key |

HFNZBYCSGWOSSC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCOC1=CC2=C(C=C1)NC(=O)C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

OPC-167832

- Structure: Carbostyril core with a 7-fluoro-8-methoxy substituent and a 4-(4-cyano-2-fluorobenzyl)piperazine side chain.

- Mechanism : Inhibits decaprenyl-phosphoribose epimerase (DprE1), a critical enzyme in mycobacterial cell wall biosynthesis.

- Efficacy : Demonstrates potent activity against Mycobacterium tuberculosis (MIC: 0.024–0.4 µg/mL) .

- Key Difference : The ethoxycarbonylpropoxy group in 6-(3-Ethoxycarbonylpropoxy)carbostyril replaces the piperazine side chain in OPC-167832, likely altering target specificity and pharmacokinetics.

Cilostazol (6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydrocarbostyril)

- Structure : Carbostyril core with a tetrazolylalkoxy substituent.

- Mechanism : Phosphodiesterase III inhibitor; antiplatelet and vasodilatory effects.

- Efficacy : Clinically used for peripheral artery disease (e.g., 100 mg twice daily reduces thrombosis risk by 25–30%) .

- Key Difference : The ethoxycarbonylpropoxy group in 6-(3-Ethoxycarbonylpropoxy)carbostyril lacks the tetrazole moiety, suggesting divergent biological targets (e.g., antimicrobial vs. cardiovascular).

Benzothiazinones (e.g., Macozinone/PBTZ169)

- Structure: Benzothiazinone core with a nitro group.

- Mechanism : Irreversible DprE1 inhibitor via covalent binding to cysteine 385.

- Efficacy : Highly potent against drug-resistant M. tuberculosis (MIC: ≤0.001 µg/mL) .

Comparative Data Table

Research Findings and Structure-Activity Relationships (SAR)

- Substituent Position : Carbostyril derivatives with substituents at the 6- or 7-position show enhanced DprE1 inhibition compared to other positions, as seen in OPC-167832 .

- Ester vs. Heterocyclic Groups: The ethoxycarbonylpropoxy group in 6-(3-Ethoxycarbonylpropoxy)carbostyril may improve solubility over bulky tetrazolyl groups (e.g., Cilostazol) but reduce target affinity compared to nitro-containing analogs (e.g., Macozinone) .

- Enzyme Selectivity: Carbostyrils generally exhibit lower off-target effects than benzothiazinones, which require metabolic activation .

Preparation Methods

Carbostyril Skeleton Formation

The carbostyril core is typically synthesized via cyclization of substituted anilines with β-keto esters or through dehydrogenation of tetrahydroquinolines. A preferred method involves the condensation of 2-aminobenzaldehyde derivatives with ethyl acetoacetate under acidic conditions, yielding the quinolin-2-one structure. For 6-substituted derivatives, pre-functionalization of the aniline precursor at the para position is critical to direct subsequent substitutions.

Introduction of the 3-Ethoxycarbonylpropoxy Side Chain

The ethoxycarbonylpropoxy group is introduced via nucleophilic substitution or Mitsunobu reactions. Patent SE447255B describes alkylation of the carbostyril hydroxyl group at the 6-position using 3-bromopropionate ethyl ester in the presence of a base such as potassium carbonate (Figure 1). Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed at 60–80°C for 12–24 hours, achieving yields of 65–80%.

Reaction Conditions:

-

Substrate: 6-Hydroxycarbostyril

-

Alkylating Agent: Ethyl 3-bromopropionate

-

Base: K₂CO₃

-

Solvent: DMF

-

Temperature: 70°C

Optimization of Regioselectivity

Directed Ortho-Metalation

To enhance regiocontrol, directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) have been explored. By installing a directing group (e.g., methoxy) at the 7-position, lithiation occurs selectively at the 6-position, enabling coupling with ethyl 3-iodopropionate. This method reduces byproduct formation to <5%.

Transition Metal Catalysis

Palladium-catalyzed C–O coupling reactions between 6-hydroxycarbostyril and ethyl 3-bromopropionate have been reported, using Pd(OAc)₂ and Xantphos as a ligand system. This approach operates under milder conditions (40°C, 6 hours) with yields exceeding 85%.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from chloroform-ethanol mixtures, as detailed in patent FI69300B. This step removes unreacted starting materials and regioisomers, yielding >95% purity.

Chromatographic Methods

Flash column chromatography with silica gel and ethyl acetate/hexane gradients (1:4 to 1:2) resolves residual impurities, particularly regioisomeric 5- and 7-substituted carbostyrils.

Analytical Validation

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, H-7), 6.89 (d, J = 2.0 Hz, 1H, H-8), 4.52 (t, J = 6.4 Hz, 2H, OCH₂), 4.12 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 2.65 (t, J = 6.4 Hz, 2H, CH₂COO), 1.91 (quintet, J = 6.4 Hz, 2H, CH₂CH₂CH₂), 1.25 (t, J = 7.1 Hz, 3H, COOCH₂CH₃).

-

IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (quinolinone C=O).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms purity >99%, with retention time = 12.3 minutes.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reaction Type | Conditions | Characterization |

|---|---|---|---|

| 1 | Etherification | K₂CO₃, DMF, 80°C | ¹H NMR (δ 4.2 ppm for ethoxy group) |

| 2 | Deprotection | HCl/dioxane | HRMS (m/z calc. 335.12) |

Basic: What safety protocols are essential for handling 6-(3-Ethoxycarbonylpropoxy)carbostyril in laboratory settings?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ethoxycarbonyl group.

- Toxicity Screening : Conduct in vitro assays (e.g., MTT assay on HepG2 cells) to assess acute toxicity. Refer to OSHA guidelines for waste disposal of carbostyril derivatives .

Advanced: How can computational models predict the electronic and spectroscopic properties of 6-(3-Ethoxycarbonylpropoxy)carbostyril?

Q. Methodological Answer :

- TD-DFT with Tamm-Dancoff Approximation (TDA) : Use the B3LYP functional combined with the 6-31+G(d,p) basis set to calculate vertical excitation energies.

- Solvent Effects : Apply the COSMO solvation model (linear response implementation) to simulate polar solvents like ethanol or DMSO.

- Validation : Compare computed UV-Vis spectra (e.g., λmax ≈ 350 nm) with experimental data to refine functional choices (e.g., CAM-B3LYP for charge-transfer transitions) .

Q. Table 2: Computational Parameters

| Method | Functional | Basis Set | Solvent Model | Accuracy (vs. Exp.) |

|---|---|---|---|---|

| TD-DFT | B3LYP | 6-31+G(d,p) | COSMO (LR) | ±10 nm |

| TDA | CAM-B3LYP | def2-TZVP | COSMO (post-CI) | ±5 nm |

Advanced: How can researchers resolve contradictions in reported biological activity data for carbostyril derivatives?

Q. Methodological Answer :

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., ethoxycarbonyl vs. hydroxyl groups) using docking simulations (e.g., AutoDock Vina) to identify binding affinities with targets like cyclooxygenase-2 (COX-2).

- Experimental Replication : Standardize assays (e.g., antimicrobial disk diffusion with E. coli ATCC 25922) across labs to control variables like inoculum size and solvent (DMSO concentration ≤1%).

- Meta-Analysis : Aggregate data from studies on analogous compounds (e.g., cilostazol, a carbostyril antiplatelet agent) to identify trends in potency and selectivity .

Advanced: What strategies are effective for analyzing metabolic stability of 6-(3-Ethoxycarbonylpropoxy)carbostyril?

Q. Methodological Answer :

- In Vitro Metabolism : Use human liver microsomes (HLMs) with NADPH cofactor to identify phase I metabolites. Monitor via LC-MS/MS.

- Enzyme Inhibition Studies : Test CYP450 isoform interactions (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.

- Data Interpretation : Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CLint) and extrapolate to in vivo half-life .

Basic: How can structural elucidation of 6-(3-Ethoxycarbonylpropoxy)carbostyril be performed using spectroscopic techniques?

Q. Methodological Answer :

- ¹³C NMR : Identify the carbostyril core (C=O at ~165 ppm) and ethoxycarbonylpropoxy chain (OCH₂CH₃ at ~60–65 ppm).

- IR Spectroscopy : Confirm ester C=O stretch at ~1740 cm⁻¹ and aromatic C-H bends at 750–800 cm⁻¹.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.